2-(Methylamino)-4-tert-pentylphenol
Description
2-(Methylamino)-4-tert-pentylphenol is a phenolic derivative characterized by a methylamino group (–NHCH₃) at the ortho position (C2) and a bulky tert-pentyl (–C(CH₃)₂CH₂CH₃) substituent at the para position (C4) of the aromatic ring.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(methylamino)-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H19NO/c1-5-12(2,3)9-6-7-11(14)10(8-9)13-4/h6-8,13-14H,5H2,1-4H3 |
InChI Key |
UVMOODVLVWRFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and Potency
A critical comparison can be drawn with derivatives of 2-phenylquinazolinones, where substituent size and position significantly influence activity. For example:
- Derivative 42 (3.4 µM potency): Features a para-amino group that anchors into the CDK9 active site via hydrogen bonds .
- Derivative 41 (6.2 µM potency): Replaces the para-amino group with a bulkier 2-(methylamino) ethanol substituent, disrupting key interactions and reducing potency by two-fold .
Implication for 2-(Methylamino)-4-tert-pentylphenol: The tert-pentyl group at C4 is significantly larger than the substituents in the above derivatives.
Functional Group Positioning in Phenolic Derivatives
- 2-((p-Tolylamino)methyl)phenol (): This compound has a phenolic hydroxyl group at C2 and a p-tolylamino-methyl substituent at C1. Unlike this compound, its methylamino group is part of a benzylamine moiety, altering electronic properties and solubility .
- This highlights how backbone flexibility (aromatic vs. aliphatic) affects conformational stability and target selectivity .
Methylamino Group in Cathinone Derivatives
Compounds like Pentedrone and Pentylone () contain a 2-(methylamino) group on a ketone backbone. These cathinones exhibit stimulant effects due to their structural similarity to amphetamines, underscoring that the methylamino group’s pharmacological impact depends on its molecular context (e.g., phenol vs. ketone) .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Steric Effects : Bulkier substituents like tert-pentyl may reduce target engagement but enhance metabolic stability or membrane permeability due to lipophilicity.
- Backbone Flexibility: Phenolic derivatives (e.g., this compound) likely exhibit rigid binding modes compared to aliphatic analogs like Methoxmetamine .
- Functional Group Synergy: The methylamino and hydroxyl groups in phenolic compounds could enable dual hydrogen-bonding interactions, a feature absent in cathinone derivatives .
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